2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonamide compounds and contains a benzamide moiety.
- The compound’s systematic name indicates that it consists of a phenoxy group, a propylsulfamoyl group, and a phenylbenzamide group.
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide: C20H22N2O4S
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the public domain. industrial production methods likely involve multistep organic synthesis.
- Researchers may use various chemical reactions, such as amide formation, sulfonation, and aromatic substitution, to synthesize this compound.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: This compound’s unique structure may find applications in designing new ligands, catalysts, or materials.
Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.
Industry: It might serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
- The exact mechanism of action for this compound remains unknown due to limited publicly available information.
- Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a specific list of similar compounds at the moment. researchers can compare its structure and properties with related sulfonamides and benzamides.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-2-16-23-29(26,27)19-14-12-17(13-15-19)24-22(25)20-10-6-7-11-21(20)28-18-8-4-3-5-9-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
InChI Key |
FRVSVJXAHDFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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